molecular formula C7H5NO2S B2660472 Methyl 5-cyanothiophene-2-carboxylate CAS No. 67808-34-8

Methyl 5-cyanothiophene-2-carboxylate

Cat. No.: B2660472
CAS No.: 67808-34-8
M. Wt: 167.18
InChI Key: KLGYHLXZILYUOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 5-cyanothiophene-2-carboxylate” is a chemical compound with the molecular formula C7H5NO2S . It has a molecular weight of 167.19 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .


Synthesis Analysis

The synthesis of “this compound” involves a series of reactions. For instance, it can be synthesized from methyl 2-bromoacinnamates with methyl thioglycolate in the presence of NaOMe refluxing in dry MeOH . The yield from this one-pot reaction can range from 29% to 84% .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H5NO2S/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

“this compound” can participate in various chemical reactions. For example, it can be used as a starting material in the synthesis of 5-aryl-3-hydroxythiophene-2-carboxylates .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 167.19 and a molecular formula of C7H5NO2S .

Safety and Hazards

“Methyl 5-cyanothiophene-2-carboxylate” is classified under the GHS07 hazard class . It carries the signal word “Warning” and has the hazard statement H302 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

Thiophene derivatives, including “Methyl 5-cyanothiophene-2-carboxylate”, have been the subject of extensive research due to their wide range of applications in medicinal chemistry, material science, and industrial chemistry . They are expected to continue to attract interest from scientists and researchers in the future .

Properties

IUPAC Name

methyl 5-cyanothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2S/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGYHLXZILYUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(S1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of methyl 5-((hydroxyimino)methyl)thiophene-2-carboxylate (440 mg, 2.4 mmol) in acetic anhydride (10 mL) was refluxed for 16 h. After completion, the reaction mixture was cooled to room temperature, concentrated under reduced pressure and the residue was dissolved in diethyl ether. The organic layer was washed with 10% aqueous NaOH solution, water and brine, and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure to yield methyl 5-cyanothiophene-2-carboxylate (5-cyano-thiophene-2-carboxylic acid methyl ester) (400 mg, yield 90%) which was carried through without any further purification. 1H NMR (400 MHz, DMSO-d6) δ 7.77 (d, J=4.2 Hz, 1H), 7.60 (d, J=4.1 Hz, 1H), 3.95 (s, 3H).
Name
methyl 5-((hydroxyimino)methyl)thiophene-2-carboxylate
Quantity
440 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.